1,6-Dihydroxy-5-methoxy-2-methylanthracene-9,10-dione
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Overview
Description
1,6-Dihydroxy-5-methoxy-2-methylanthracene-9,10-dione is an anthraquinone derivative Anthraquinones are a class of naturally occurring compounds known for their diverse biological activities and are commonly found in plants, fungi, and lichens
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dihydroxy-5-methoxy-2-methylanthracene-9,10-dione can be synthesized through several methods. One common approach involves the reaction of appropriate anthraquinone precursors with methoxy and hydroxy substituents under controlled conditions. For instance, the compound can be synthesized by reacting 1,6-dihydroxyanthraquinone with methanol in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes using fungi such as Fusarium sp. J3-2. The fungal cultures are grown under specific conditions, and the desired compound is extracted and purified from the culture medium .
Chemical Reactions Analysis
Types of Reactions
1,6-Dihydroxy-5-methoxy-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The methoxy and hydroxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various quinone derivatives .
Scientific Research Applications
1,6-Dihydroxy-5-methoxy-2-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives.
Medicine: Research has shown potential anticancer properties, making it a candidate for drug development.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The exact mechanism of action of 1,6-dihydroxy-5-methoxy-2-methylanthracene-9,10-dione is not fully understood. it is believed to exert its effects by interacting with cellular components such as DNA and proteins. The compound may inhibit the growth of microorganisms by disrupting their cellular processes and may induce apoptosis in cancer cells through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,6-Dihydroxy-2-methylanthracene-9,10-dione
- 1,5-Dihydroxy-2-methylanthracene-9,10-dione
- 1,6-Dihydroxy-5-methoxy-2-(methoxymethyl)anthracene-9,10-dione
Uniqueness
1,6-Dihydroxy-5-methoxy-2-methylanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
64809-71-8 |
---|---|
Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
1,6-dihydroxy-5-methoxy-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O5/c1-7-3-4-8-11(13(7)18)14(19)9-5-6-10(17)16(21-2)12(9)15(8)20/h3-6,17-18H,1-2H3 |
InChI Key |
QJRHLPRUPYDZHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3OC)O)O |
Origin of Product |
United States |
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